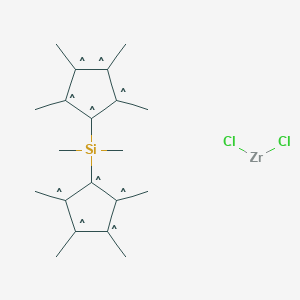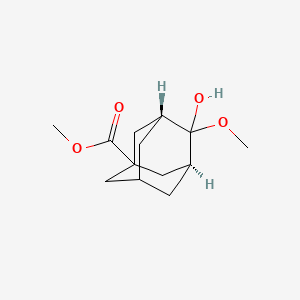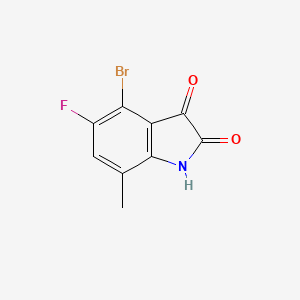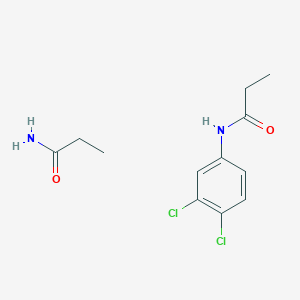![molecular formula C24H22N2O2 B12278488 [4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate](/img/structure/B12278488.png)
[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate: is a complex organic compound characterized by its unique tricyclic structure and cyanate functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of cyanate groups through nucleophilic substitution reactions. Common reagents used in these reactions include cyanogen bromide and phenyl isocyanate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The cyanate groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the cyanate groups, forming new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, alcohols; mild to moderate temperatures, often in the presence of a base.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, [4-[4-(4-Cyanatophenyl)-8-tricyclo[52102,6]decanyl]phenyl] cyanate is used as a building block for the synthesis of complex organic molecules
Biology: The compound’s ability to interact with biological molecules makes it a candidate for research in drug development and biochemical studies. It can be used to design molecules that target specific proteins or enzymes.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and neurological disorders.
Industry: Industrially, the compound is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for creating materials with enhanced properties.
Mécanisme D'action
The mechanism of action of [4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways, resulting in the desired therapeutic or biochemical effects.
Comparaison Avec Des Composés Similaires
Phenylephrine Related Compound F: This compound shares structural similarities but differs in its functional groups and biological activity.
Methylammonium Lead Halide: Although primarily used in materials science, this compound’s structural complexity is comparable.
Positronium Hydride: An exotic molecule with unique properties, used in advanced scientific research.
Uniqueness: What sets [4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate apart is its combination of a tricyclic core with cyanate functional groups, providing a unique reactivity profile and potential for diverse applications.
Propriétés
Formule moléculaire |
C24H22N2O2 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
[4-[4-(4-cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate |
InChI |
InChI=1S/C24H22N2O2/c25-13-27-19-5-1-15(2-6-19)17-9-22-18-11-21(24(12-18)23(22)10-17)16-3-7-20(8-4-16)28-14-26/h1-8,17-18,21-24H,9-12H2 |
Clé InChI |
ZYDCNZOJNSJLMS-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]-3-m-tolylurea](/img/structure/B12278407.png)
![N-methyl-N-[1-(quinolin-2-yl)piperidin-4-yl]pyridin-2-amine](/img/structure/B12278417.png)



![1-(benzenesulfonyl)-6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12278460.png)



![(1R,5S,9R)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12278474.png)



![2-tert-butyl-1-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12278506.png)
